2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-20(13-25-18-8-2-1-3-9-18)23-21-22-19(14-26-21)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-12,14H,4-7,13H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJYKLLYMTHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions, using appropriate naphthalene derivatives and catalysts such as aluminum chloride.
Phenoxy Group Introduction: The phenoxy group can be attached through nucleophilic aromatic substitution reactions, where a phenol reacts with a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential biological activities:
- Antimicrobial Activity : The thiazole moiety is known to exhibit significant antimicrobial properties by interfering with bacterial lipid biosynthesis. Studies have shown that derivatives containing thiazole rings can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi.
- Anticancer Properties : Research has indicated that compounds similar to 2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide display promising anticancer activity against various cancer cell lines. For example, studies on related compounds have reported percent growth inhibitions ranging from moderate to high against several cancer types .
Biological Research
The compound is also being explored for its role in biological mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's disease. Similar thiazole-containing compounds have shown effective AChE inhibition .
Industrial Applications
In addition to its medicinal uses, this compound can be utilized in:
- Material Science : Due to its unique chemical properties, it can serve as a building block for the development of new materials including polymers and coatings.
Antimicrobial Activity Study
A study evaluated various thiazole derivatives for their antimicrobial efficacy. The results indicated that certain compounds exhibited strong activity against both Gram-positive and Gram-negative bacteria. The mechanism often involved disruption of cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival.
Anticancer Activity Assessment
In a comparative study of thiazole derivatives against cancer cell lines SNB-19 and OVCAR-8, specific derivatives showed percent growth inhibitions exceeding 85%, indicating strong potential for development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Thiazole-Tetralin Derivatives ()
Compounds 4a–4k share the tetralin-thiazole backbone but differ in substituents on the acetamide and thiazole rings. For example:
- 4a : Features a phenyl group on the thiazole and a cyclohexyl hydrazide.
- Target Compound: Substitutes the hydrazide with a phenoxy-acetamide group.
Oxadiazole Analog ()
2-Phenoxy-N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl]Acetamide replaces the thiazole with an oxadiazole ring.
- Thiazole vs. This difference could alter pharmacokinetic properties like solubility and metabolic stability .
Substituent Variations in Thiazole-Acetamide Derivatives
Aryl-Substituted Thiazoles (–15)
Physicochemical and Spectral Data Comparison
Note: The tetralin group’s aliphatic protons (δ 1.5–2.5) distinguish the target compound from fully aromatic analogues .
Biological Activity
2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 912910-47-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This can be achieved via Hantzsch thiazole synthesis.
- Attachment of the Tetrahydronaphthalenyl Group : Utilizes Friedel-Crafts reactions.
- Phenoxy Group Introduction : Achieved through nucleophilic aromatic substitution reactions.
Antimicrobial Properties
Research has demonstrated that compounds containing thiazole rings exhibit notable antimicrobial activity. The thiazole moiety is crucial for this activity as it interferes with bacterial lipid biosynthesis and other mechanisms .
A study evaluating various thiazole derivatives found that certain compounds showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives with thiazole rings have shown efficacy against estrogen receptor-positive breast cancer cell lines (MCF7) in vitro using Sulforhodamine B (SRB) assays . The presence of electron-withdrawing groups in the structure enhances cytotoxicity by stabilizing interactions with cancer cell receptors.
The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells. It may modulate the activity of enzymes and receptors involved in critical signaling pathways related to cell growth and apoptosis. The detailed mechanisms are still under investigation but suggest a multifaceted approach involving both direct interaction with cellular components and indirect modulation of signaling cascades .
Case Studies
- Antimicrobial Efficacy : A study reported that a related thiazole compound exhibited significant antimicrobial action against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural features in enhancing activity .
- Anticancer Screening : In another study focusing on thiazole derivatives, several compounds were found to exhibit IC values in the low micromolar range against MCF7 cells, indicating strong anticancer properties that warrant further exploration for therapeutic applications .
Q & A
Q. What are the optimal synthetic pathways for 2-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis (e.g., Cu(OAc)₂ in tert-butanol/water) to form triazole intermediates . (ii) Amide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base . Critical parameters include solvent polarity (e.g., tert-butanol enhances regioselectivity), temperature (room temperature for cycloadditions), and catalyst loading (10 mol% Cu(OAc)₂). Yields typically range from 60–85% after recrystallization (ethanol or acetone/methanol mixtures) .
Q. How is structural purity validated during synthesis?
- Methodological Answer : Purity is confirmed using: (i) TLC with hexane:ethyl acetate (8:2) to monitor reaction progress . (ii) Spectroscopic techniques :
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3260 cm⁻¹) .
- NMR (¹H and ¹³C) to confirm regiochemistry (e.g., triazole proton signals at δ 8.36 ppm) and acetamide linkage .
(iii) HRMS for molecular ion validation (e.g., [M+H]+ calculated/observed within 0.001 Da error) .
Q. What structural features influence the compound’s reactivity?
- Methodological Answer : Key features include: (i) The tetrahydronaphthalene moiety , which introduces steric hindrance and lipophilicity, affecting solubility in polar solvents . (ii) The thiazole ring , a π-deficient heterocycle that participates in hydrogen bonding (N–H⋯N interactions) and influences crystal packing . (iii) The phenoxyacetamide group , which provides sites for derivatization (e.g., halogenation or methoxylation) .
Advanced Research Questions
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodological Answer : (i) Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs) to assess binding poses. The thiazole and tetrahydronaphthalene groups often occupy hydrophobic pockets, while the acetamide forms hydrogen bonds . (ii) MD simulations (GROMACS/AMBER) to evaluate stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) . (iii) QSAR studies to correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOEs or splitting patterns) are addressed by: (i) Variable-temperature NMR to distinguish dynamic effects (e.g., rotameric exchange in the acetamide group) . (ii) X-ray crystallography to resolve ambiguous regiochemistry. For example, the dihedral angle between the thiazole and tetrahydronaphthalene rings (79.7° in analogs) confirms steric constraints . (iii) 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in aromatic regions .
Q. How do reaction mechanisms differ when synthesizing analogs with modified aryl groups?
- Methodological Answer : Substituent effects are probed via: (i) Electrophilic aromatic substitution on the phenoxy ring (e.g., nitration or halogenation) requires Lewis acid catalysts (FeCl₃) and controlled temperatures (0–5°C) to avoid side reactions . (ii) Suzuki-Miyaura coupling to introduce biaryl motifs on the thiazole ring, using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h) . (iii) Kinetic studies (e.g., via HPLC monitoring) reveal electron-donating groups (e.g., –OCH₃) accelerate cycloaddition rates by stabilizing transition states .
Q. What methodologies optimize bioactivity while minimizing toxicity?
- Methodological Answer : (i) Proteomics profiling (LC-MS/MS) to identify off-target interactions, focusing on hepatic enzymes (CYP450) and cardiac ion channels . (ii) Metabolic stability assays in liver microsomes, with structural tweaks (e.g., fluorination at C4 of the tetrahydronaphthalene) to block oxidative degradation . (iii) In silico toxicity prediction (ADMETlab 2.0) to flag problematic substructures (e.g., thiophene rings in analogs associated with hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
